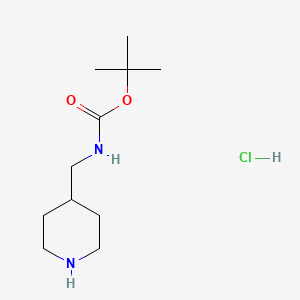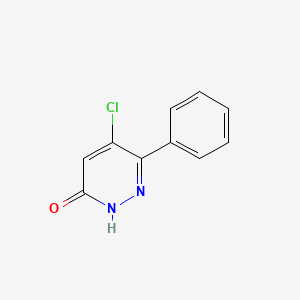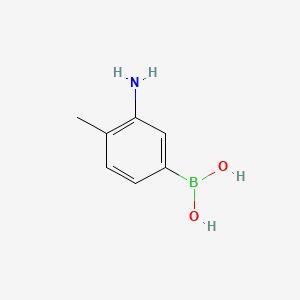
tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride” is a chemical compound with the molecular formula C11H22N2O2 . It is a colorless to yellow solid or liquid . The compound is stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of this compound involves a reaction of piperidinyl-4-methylamine and N-tert-butoxycarbonylimidazole in toluene, stirred at 25°C overnight . The solution is then concentrated and the resultant residue is purified by column chromatography on silica gel .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-9-4-6-12-7-5-9/h9,12H,4-8H2,1-3H3,(H,13,14) . This indicates the presence of 11 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms in the molecule .
Physical And Chemical Properties Analysis
The molecular weight of “tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride” is 214.31 . It is a solid at room temperature . The compound is stored in a dark place, under an inert atmosphere .
Scientific Research Applications
Organic Synthesis
This compound is used as an important raw material and intermediate in organic synthesis . It can be used to introduce a primary and a tertiary amino group to poly (2-isopropyl-2-oxazoline) .
Pharmaceuticals
It’s used in the preparation of various pharmaceutical compounds . For example, it’s used in the synthesis of bromodomain inhibitors .
Agrochemicals
This compound is also used in the production of agrochemicals . While the specific agrochemicals aren’t mentioned, it’s likely used in the synthesis of various pesticides or herbicides.
Dye Stuff
In the dye industry, this compound is used as a raw material and intermediate . It’s likely involved in the synthesis of various dyes.
Anticancer Activity
It’s used in the synthesis of Kinesin spindle protein inhibitors, which have potential anticancer activity .
Antidiabetic Potential
This compound is used in the synthesis of Orphan G-protein coupled receptor GPR119 agonist, which has antidiabetic potential .
Anti-HIV-1 Activity
It’s used in the synthesis of a piperidine-4-carboxamide CCR5 antagonist with potent anti-HIV-1 activity .
Anti-tumor Therapy
It’s used in the synthesis of HepG2 cell cycle inhibitors used in anti-tumor therapy .
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), H302 (Harmful if swallowed), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
tert-butyl N-(piperidin-4-ylmethyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-8-9-4-6-12-7-5-9;/h9,12H,4-8H2,1-3H3,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFYUSHKQUUFGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCNCC1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373196 |
Source


|
| Record name | tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride | |
CAS RN |
1049727-98-1 |
Source


|
| Record name | tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethanone](/img/structure/B1272198.png)










